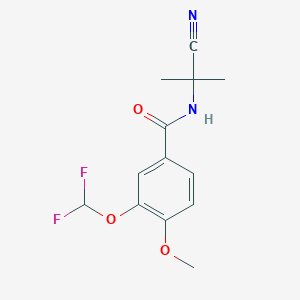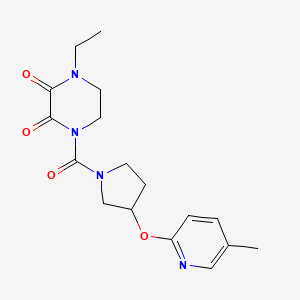
1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds like “1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving compounds like “this compound” are influenced by the pyrrolidine ring. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds play a critical role in the development of pharmaceuticals and materials science. Research demonstrates that α-Oxoketene O, N-acetals serve as versatile precursors for the synthesis of diverse heterocyclic frameworks, including pyrrolidine-2,5-diones, which are structurally related to the compound . These precursors facilitate the construction of complex molecules through reactions with electrophiles and nucleophiles, contributing significantly to the synthetic toolbox available for medicinal chemistry and materials science (Ohta, Oe, & Furukawa, 2002).
Potential Anticonvulsant Activity
Research into pyrrolidine-2,5-dione derivatives, structurally similar to the compound of interest, has shown promising anticonvulsant activities. These compounds have been evaluated in various seizure models, revealing potential as novel antiepileptic agents. The studies suggest a mechanism of action involving the modulation of sodium and calcium channels, which is crucial for the development of new treatments for epilepsy and related neurological disorders (Rybka et al., 2017).
Molecular Structure Analysis
The analysis of molecular and crystal structures of compounds containing the piperidine motif, similar to the queried chemical, has provided insights into the influence of hydrogen bonding on molecular conformation and packing. Such studies are fundamental in the design of molecules with desired physical and chemical properties, impacting materials science, drug design, and the development of molecular sensors (Kuleshova & Khrustalev, 2000).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s important to note that this product is not intended for human or veterinary use and is meant for research use only.
Orientations Futures
The future directions for compounds like “1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione” could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Analyse Biochimique
Biochemical Properties
1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitric oxide synthase, both inducible and endothelial forms . These interactions suggest that the compound may influence nitric oxide production, which is crucial for various physiological processes, including vasodilation and immune response.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of various signaling molecules and transcription factors, leading to changes in gene expression patterns . These changes can impact cellular metabolism, potentially altering the production and utilization of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with nitric oxide synthase can modulate the production of nitric oxide, a critical signaling molecule . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced nitric oxide production and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular damage and impaired physiological processes. These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic balance within cells, potentially affecting energy production, biosynthesis, and other critical metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its biochemical activity. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of the compound can impact its activity and function, influencing various cellular processes.
Propriétés
IUPAC Name |
1-ethyl-4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-19-8-9-21(16(23)15(19)22)17(24)20-7-6-13(11-20)25-14-5-4-12(2)10-18-14/h4-5,10,13H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYMXNCRYKQNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
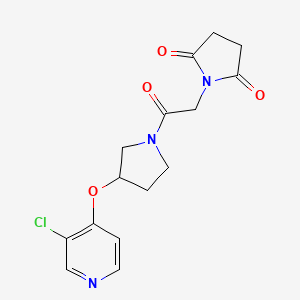

![4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol](/img/structure/B2614448.png)
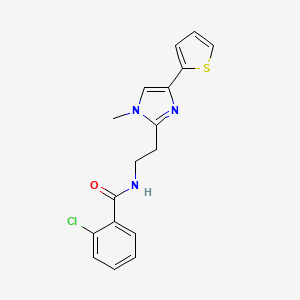
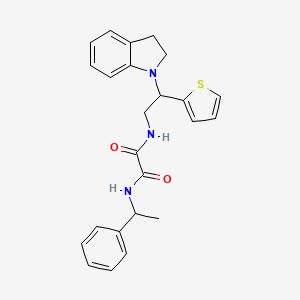
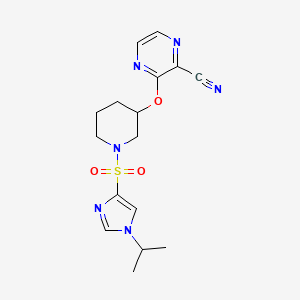
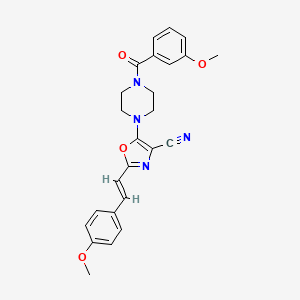
![N-[[1-(2-Phenylethyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2614458.png)
![2-(benzylthio)-7-(4-(diethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614459.png)
![4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide](/img/structure/B2614462.png)
![4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2614464.png)
![2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2614465.png)
![1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene](/img/structure/B2614466.png)
